Cas no 1493531-08-0 (2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one)

2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one
- 1493531-08-0
- EN300-1759953
- 2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one
-
- Inchi: 1S/C12H16N2O/c13-9-12(15)10-5-1-2-6-11(10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9,13H2
- InChI Key: YRMIZUIBWSOZTQ-UHFFFAOYSA-N
- SMILES: O=C(CN)C1C=CC=CC=1N1CCCC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 1.3
2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759953-1.0g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1759953-1g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 1g |
$785.0 | 2023-09-20 | ||
Enamine | EN300-1759953-5g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1759953-0.1g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1759953-0.25g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1759953-5.0g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1759953-0.5g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1759953-2.5g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1759953-0.05g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-1759953-10g |
2-amino-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |
1493531-08-0 | 10g |
$3376.0 | 2023-09-20 |
2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Additional information on 2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one
Introduction to 2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one (CAS No. 1493531-08-0)
2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1493531-08-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a structural motif that combines an amine group, a phenyl ring substituted with a pyrrolidine moiety, and an acetyl group, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of more complex drug candidates.
The chemical structure of 2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one can be described as a fusion of several pharmacophoric elements. The presence of the amino group (–NH₂) suggests potential for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The phenyl ring, further substituted with a pyrrolidine ring at the 2-position (–(CH₂)(CH(NH₂))–CH₂–N), introduces additional complexity and may contribute to specific spatial orientations within a binding pocket. The acetyl group (–COCH₃) at the 1-position adds another layer of functionality that could modulate reactivity or metabolic stability.
In recent years, there has been growing interest in the development of small molecules that incorporate heterocyclic scaffolds, particularly pyrrolidine derivatives, due to their prevalence in biologically active compounds. Pyrrolidine-based structures are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound 1493531-08-0 represents a promising candidate for further exploration in this context.
One of the key aspects that make 2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one noteworthy is its potential as a precursor for more sophisticated drug molecules. In medicinal chemistry, such intermediates are often used to generate libraries of compounds for high-throughput screening (HTS) or structure-based drug design (SBDD). The structural features present in this compound allow for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, bioavailability, and target affinity.
Recent advancements in computational chemistry have also facilitated the study of 1493531-08-0. Molecular docking simulations can be employed to predict how this molecule might interact with various biological targets. For instance, studies have suggested that compounds with similar structural motifs could bind to enzymes involved in metabolic pathways relevant to diseases such as diabetes or cancer. The pyrrolidine ring, in particular, has been identified as a key pharmacophore in several approved drugs, underscoring its importance in medicinal chemistry.
The synthesis of 2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one presents an interesting challenge from a chemical standpoint. Given its complexity, multiple synthetic routes could be envisioned. One possible approach involves the condensation of an appropriate phenethylamine derivative with an acetylating agent under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions could be utilized to construct the pyrrolidine-substituted phenyl ring. The choice of synthetic strategy would depend on factors such as yield, scalability, and the availability of starting materials.
In terms of pharmacological evaluation, preliminary studies on derivatives of this compound have shown encouraging results. For example, modifications aimed at enhancing the solubility or metabolic stability have led to compounds with improved pharmacokinetic profiles. Additionally, functionalization at the amino group has allowed for exploration of different chemical entities while maintaining core structural features that are likely responsible for biological activity.
The role of 1493531-08-0 in academic and industrial research is underscored by its inclusion in several patent applications and scientific publications. These works highlight its potential utility not only as an intermediate but also as a lead compound itself. As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-amino-1-(2-(pyrrolidin-1-yl)phenyl)ethan-1-one are likely to play an increasingly important role in drug discovery efforts.
The future prospects for this compound are bright, particularly as methodologies for generating and analyzing complex molecular structures continue to evolve. Advances in synthetic techniques will enable more efficient access to derivatives with tailored properties, while high-resolution imaging technologies will provide deeper insights into molecular interactions at the atomic level. Together with these technological advancements, interdisciplinary collaboration between chemists, biologists, and computer scientists will drive innovation in the field.
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